3-(4-Bromophenyl)-1-phenylpyrazino[1,2-a]benzimidazole
Description
3-(4-bromophenyl)-1-phenylpyrazino[1,2-a][1,3]benzimidazole is a complex heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their wide range of biological activities and applications in medicinal chemistry. This particular compound features a pyrazino[1,2-a][1,3]benzimidazole core with a 4-bromophenyl and a phenyl substituent, making it a unique and potentially valuable molecule for various scientific research applications.
Properties
Molecular Formula |
C22H14BrN3 |
|---|---|
Molecular Weight |
400.3 g/mol |
IUPAC Name |
3-(4-bromophenyl)-1-phenylpyrazino[1,2-a]benzimidazole |
InChI |
InChI=1S/C22H14BrN3/c23-17-12-10-15(11-13-17)19-14-26-20-9-5-4-8-18(20)25-22(26)21(24-19)16-6-2-1-3-7-16/h1-14H |
InChI Key |
SIBUWGIHXBLQPG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CN3C2=NC4=CC=CC=C43)C5=CC=C(C=C5)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)-1-phenylpyrazino[1,2-a][1,3]benzimidazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction between 4-bromobenzaldehyde and 1-phenyl-1,2-diaminoethane can be catalyzed by an acid to form the desired benzimidazole ring. The reaction conditions often involve refluxing in a suitable solvent like ethanol or acetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
3-(4-bromophenyl)-1-phenylpyrazino[1,2-a][1,3]benzimidazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding benzimidazole N-oxide.
Reduction: Formation of the reduced benzimidazole derivative.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
3-(4-bromophenyl)-1-phenylpyrazino[1,2-a][1,3]benzimidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an anticancer and antimicrobial agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)-1-phenylpyrazino[1,2-a][1,3]benzimidazole involves its interaction with specific molecular targets. It can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The compound may also interfere with cellular pathways, such as signal transduction and gene expression, contributing to its therapeutic potential .
Comparison with Similar Compounds
Similar Compounds
2-arylbenzimidazoles: These compounds share a similar benzimidazole core but with different substituents.
Pyrazole derivatives: Compounds with a pyrazole ring that exhibit similar biological activities.
Indole derivatives: These compounds have a similar aromatic structure and are known for their diverse biological activities.
Uniqueness
3-(4-bromophenyl)-1-phenylpyrazino[1,2-a][1,3]benzimidazole stands out due to its unique combination of a pyrazino[1,2-a][1,3]benzimidazole core with a 4-bromophenyl and a phenyl substituent. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
